molecular formula C17H15ClFNO3 B6574010 [(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate CAS No. 1797196-20-3

[(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate

Cat. No. B6574010
CAS RN: 1797196-20-3
M. Wt: 335.8 g/mol
InChI Key: XZOCRGYTYBNARW-UHFFFAOYSA-N
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Description

The compound [(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of [(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate would likely involve a carbamate group (RR′NCOO−), which is a common feature in carbamic acids and their derivatives . The carbamate group is formed by the reaction of a carbamic acid with an alcohol .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It allows the connection of chemically diverse fragments. In SM coupling, the compound’s boron moiety (usually an organoboron reagent) undergoes transmetalation with palladium, leading to the formation of new C–C bonds. The mild reaction conditions and functional group tolerance of SM coupling have made it widely applicable in synthetic chemistry .

Pharmacologically Active Decorated Diazines

The compound’s structural features make it suitable for elaborating pharmacologically active diazines, particularly pyrimidines (non-fused substituted forms). These derivatives have clinical applications in drug discovery and development .

Protodeboronation in Synthesis

Protodeboronation involves the removal of a boron group from an organoboron compound. The compound’s boronic ester functionality can be selectively removed under specific conditions, leading to diverse synthetic applications. For instance, it can be a key step in the synthesis of complex molecules .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Mode of Action

The mode of action of this compound could be related to its potential use in Suzuki–Miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound may be involved in the Suzuki–Miyaura coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway can lead to the formation of complex organic molecules from simpler precursors .

Result of Action

In general, the result of its action could be the formation of new carbon–carbon bonds via the suzuki–miyaura coupling reaction , leading to the synthesis of complex organic molecules.

Action Environment

The action, efficacy, and stability of [(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other chemicals or catalysts. For example, the Suzuki–Miyaura coupling reaction typically requires a palladium catalyst .

properties

IUPAC Name

[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c1-11-2-4-12(5-3-11)8-17(22)23-10-16(21)20-15-7-6-13(18)9-14(15)19/h2-7,9H,8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOCRGYTYBNARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate

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